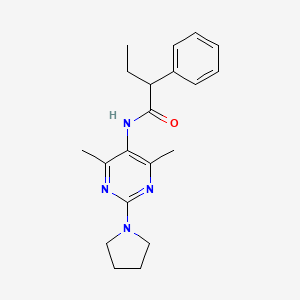

![molecular formula C23H19N3O4S B2530539 ethyl 4-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate CAS No. 1105236-08-5](/img/structure/B2530539.png)

ethyl 4-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate is a compound that falls within the category of organic chemical compounds known for their complex molecular structures. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds, which can help infer some aspects of the compound . For instance, compounds with pyrimidine moieties, such as those discussed in the papers, are often of interest due to their potential biological activities and their use in various chemical reactions to synthesize novel derivatives with potential pharmacological applications .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with different substrates that are combined under specific conditions to yield the desired product. For example, the synthesis of ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involved a Biginelli three-component cyclocondensation reaction . Similarly, the synthesis of other pyrimidine derivatives often includes the interaction of various starting materials such as ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives . These methods could potentially be adapted for the synthesis of ethyl 4-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate.

Molecular Structure Analysis

The molecular structure of compounds closely related to the one is typically characterized using spectroscopic methods such as IR, Raman, (1)H NMR, and (13)C NMR, as well as X-ray diffraction . Theoretical calculations, including density functional theory (DFT) and Hartree Fock (HF) methods, are also employed to predict geometric parameters and vibrational frequencies, which are then compared with experimental data to validate the synthesized structure .

Chemical Reactions Analysis

Compounds with pyrimidine cores are versatile in chemical reactions, often serving as precursors for further chemical modifications. For instance, the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different cyanoacrylate derivatives leads to the formation of various substituted pyridine derivatives . These reactions are typically carried out at room temperature and can yield a range of products depending on the reactants and conditions used.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined through experimental studies and theoretical calculations. Spectroscopic analysis provides insights into the electronic structure, including the identification of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . Additionally, molecular docking studies can suggest the potential biological activity of the compound, such as its ability to inhibit certain proteins, which is indicative of its potential use in medical applications . The solvate forms, solubility, and stability of these compounds are also characterized to understand their behavior in different environments .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Ethyl 4-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate and similar compounds are pivotal in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry due to their biological activities. Research shows the development of methods for constructing chiral building blocks for enantioselective synthesis of alkaloids through asymmetric intramolecular Michael reactions. These methods yield compounds with significant optical yields, demonstrating the versatility of ethyl 4-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate derivatives in synthesizing complex heterocycles (Hirai et al., 1992).

Development of Antimicrobial Agents

The compound's derivatives have been explored for their potential as antimicrobial agents. For instance, new quinazolines synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate have shown promising antibacterial and antifungal activities against several pathogens. This indicates the compound's utility in developing new antimicrobial strategies, highlighting its significance in addressing drug resistance issues (Desai et al., 2007).

Radiotracer Synthesis for Environmental and Biological Studies

Ethyl 4-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate derivatives have been utilized in synthesizing radiotracers, such as in the preparation of herbicidal components labeled with tritium and carbon-14. These radiolabeled compounds are crucial for studying the metabolism, mode of action, environmental behavior, and fate of herbicidal ingredients, facilitating a better understanding of their ecological impact (Yang et al., 2008).

Studies on Heterocyclic Enaminonitriles

Further research involves the reaction of ethyl N-(3-cyano-4, 5-dihydro-2-thienyl) oxamates with cyanomethylene compounds, leading to the formation of 2-[4-amino-5, 6-dihydrothieno [2, 3-d] pyrimidine] acetic acid derivatives. These studies are pivotal in expanding the knowledge of heterocyclic enaminonitriles and their potential applications in developing new pharmaceuticals (Hachiyama et al., 1983).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-[[2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4S/c1-2-30-23(29)16-8-10-17(11-9-16)25-19(27)12-26-14-24-20-18(13-31-21(20)22(26)28)15-6-4-3-5-7-15/h3-11,13-14H,2,12H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWHVBRIFIJTFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

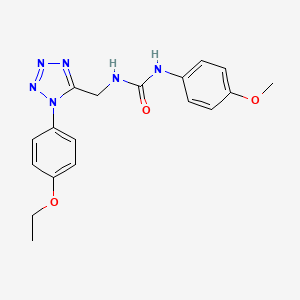

![2-[6-Methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2530457.png)

![6-bromo-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2530459.png)

![7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2530464.png)

![3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide](/img/structure/B2530465.png)

![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride](/img/structure/B2530467.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2530468.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2530470.png)

![Ethyl (2S)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2530471.png)

![N-(2,4-dimethylphenyl)-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2530472.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2530473.png)

![1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530478.png)